molecular formula C26H30O B14450526 Methanone, 1-naphthalenyl[2,4,6-tris(1-methylethyl)phenyl]- CAS No. 78823-31-1

Methanone, 1-naphthalenyl[2,4,6-tris(1-methylethyl)phenyl]-

Cat. No.: B14450526
CAS No.: 78823-31-1
M. Wt: 358.5 g/mol
InChI Key: WVCWFNXUPMYZIV-UHFFFAOYSA-N
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Description

Methanone, 1-naphthalenyl[2,4,6-tris(1-methylethyl)phenyl]- is a complex organic compound with the molecular formula C28H28O This compound is characterized by the presence of a methanone group attached to a naphthalenyl ring and a phenyl ring substituted with three isopropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, 1-naphthalenyl[2,4,6-tris(1-methylethyl)phenyl]- typically involves the reaction of 1-naphthalenylmethanone with 2,4,6-tris(1-methylethyl)phenyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100°C to facilitate the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

Methanone, 1-naphthalenyl[2,4,6-tris(1-methylethyl)phenyl]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methanone, 1-naphthalenyl[2,4,6-tris(1-methylethyl)phenyl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methanone, 1-naphthalenyl[2,4,6-tris(1-methylethyl)phenyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanone, 1-naphthalenyl[2,4,6-tris(1-methylethyl)phenyl]- is unique due to the presence of both a naphthalenyl ring and a highly substituted phenyl ring. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry .

Properties

CAS No.

78823-31-1

Molecular Formula

C26H30O

Molecular Weight

358.5 g/mol

IUPAC Name

naphthalen-1-yl-[2,4,6-tri(propan-2-yl)phenyl]methanone

InChI

InChI=1S/C26H30O/c1-16(2)20-14-23(17(3)4)25(24(15-20)18(5)6)26(27)22-13-9-11-19-10-7-8-12-21(19)22/h7-18H,1-6H3

InChI Key

WVCWFNXUPMYZIV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C(=O)C2=CC=CC3=CC=CC=C32)C(C)C

Origin of Product

United States

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